molecular formula C17H19FN2O3 B2953521 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea CAS No. 1396884-43-7

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2953521
CAS No.: 1396884-43-7
M. Wt: 318.348
InChI Key: KLCZGEBEYHCNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C17H19FN2O3 and its molecular weight is 318.348. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Radical-Scavenging Activities

Compounds derived from furan, such as bromophenols identified in marine algae, exhibit significant antioxidant and radical-scavenging activities. For instance, a study on a structurally unique bromophenol, urceolatin, isolated from the marine red alga Polysiphonia urceolata, demonstrated substantial DPPH radical-scavenging activity, suggesting potential applications in developing antioxidants (Ke Li et al., 2008).

Enzyme Activity Modulation

Benzyloxy-substituted lactone cyclooxygenase-2 inhibitors have been used as selective fluorescent probes for CYP3A activity in primary cultured rat and human hepatocytes. This application is crucial for assessing drug metabolism and interaction potential, indicating the importance of similar compounds in pharmacological research (Deborah A. Nicoll-Griffith et al., 2004).

Synthesis of Pharmaceutical Intermediates

The synthesis and functionalization of furan derivatives serve as key steps in the production of pharmaceutical intermediates. For example, the synthesis of benzofuran derivatives through the rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes indicates the role of furan compounds in generating pharmacologically active molecules (A. Gutnov et al., 1999).

Material Science Applications

Furan derivatives are also significant in material science, particularly in the development of thermally reversible cross-linked poly(ether-urethane)s. These materials exhibit thermal reversibility, making them valuable for applications requiring recyclable and sustainable materials (C. Găină et al., 2013).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters demonstrates the potential of furan derivatives in producing biobased polymers. These novel polyesters could offer environmentally friendly alternatives for traditional petrochemical-based materials (Yi Jiang et al., 2014).

Properties

IUPAC Name

1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCZGEBEYHCNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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